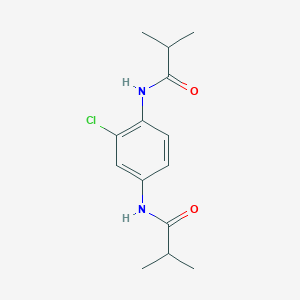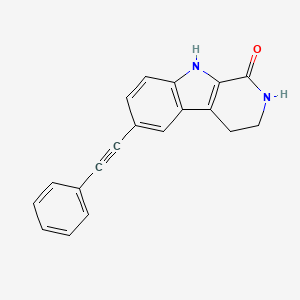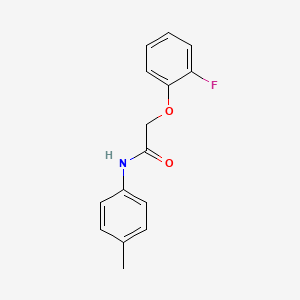
2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide is a chemical compound that belongs to the class of acetamide derivatives. It is commonly known as FMA-1 and has been widely studied for its potential use in scientific research.
科学的研究の応用
FMA-1 has been studied for its potential use in scientific research as a selective antagonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and is involved in the regulation of appetite, mood, and pain sensation. FMA-1 has been shown to selectively block the CB1 receptor without affecting other receptors, making it a valuable tool for studying the role of the CB1 receptor in various physiological processes.
作用機序
FMA-1 acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the binding of endogenous ligands such as anandamide and 2-arachidonoylglycerol. By blocking the CB1 receptor, FMA-1 reduces the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that FMA-1 can reduce food intake and body weight in rats, indicating its potential use in the treatment of obesity. FMA-1 has also been shown to reduce anxiety-like behavior and improve cognitive function in mice. Additionally, FMA-1 has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting its potential use in the treatment of drug addiction.
実験室実験の利点と制限
One of the main advantages of FMA-1 is its selectivity for the CB1 receptor, which allows for the specific study of the role of the CB1 receptor in various physiological processes. However, FMA-1 has a relatively short half-life in vivo, which may limit its use in long-term studies. Additionally, FMA-1 has poor solubility in aqueous solutions, which may require the use of organic solvents in experiments.
将来の方向性
There are several potential future directions for the study of FMA-1. One area of research could focus on the use of FMA-1 in the treatment of obesity and other metabolic disorders. Another area of research could focus on the use of FMA-1 in the treatment of drug addiction. Additionally, further studies could investigate the potential use of FMA-1 in the treatment of anxiety and cognitive disorders. Finally, the development of more potent and selective CB1 receptor antagonists could lead to the discovery of new therapeutic agents for a variety of conditions.
In conclusion, FMA-1 is a valuable tool for studying the role of the CB1 receptor in various physiological processes. Its selectivity for the CB1 receptor and its ability to reduce the activity of the endocannabinoid system make it a promising candidate for the treatment of obesity, drug addiction, and other conditions. Further research is needed to fully understand the potential applications of FMA-1 in scientific research and clinical medicine.
合成法
The synthesis of FMA-1 involves the reaction of 2-fluoroanisole and 4-methylphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction produces FMA-1 as a white solid with a yield of approximately 70%.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-6-8-12(9-7-11)17-15(18)10-19-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJCYLICCAKFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)

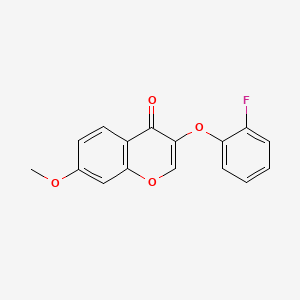

![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)
![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
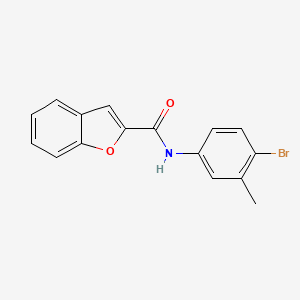
![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
